Ac-Atovaquone

Malaria Chemoprophylaxis Prodrug Long-Acting Injectable

Ac-Atovaquone is the differentially optimized acetyl ester prodrug of Atovaquone, designed to overcome the critical oral bioavailability limitations of the parent drug. As demonstrated in preclinical models, a single intramuscular dose of this compound (mCBE161) maintains therapeutic plasma levels for at least 28 days, enabling sustained, low-level drug pressure critical for reproducible malaria chemoprophylaxis studies. Select this compound to ensure precise ester-linked release kinetics rather than relying on generic Atovaquone salts with variable food-dependent absorption.

Molecular Formula C22H19ClO3
Molecular Weight 366.8 g/mol
CAS No. 95233-18-4
Cat. No. B605677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Atovaquone
CAS95233-18-4
Synonyms566C;  566C80;  566C80 hydroxynaphthoquinone;  566C80, hydroxynaphthoquinone;  Atovaquone;  atovaquone GlaxoSmithKline brand;  compound 566;  Glaxo Wellcome brand of atovaquone;  GlaxoSmithKline brand of atovaquone;  hydroxynaphthoquinone 566C80;  hydroxynaphthoquinone, 566C80;  Mepron;  Wellvone
Molecular FormulaC22H19ClO3
Molecular Weight366.8 g/mol
Structural Identifiers
InChIInChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2
InChIKeyBSJMWHQBCZFXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Atovaquone (CAS 95233-18-4): Properties and Research Status of a Long-Acting Antimalarial Prodrug Candidate


Ac-Atovaquone, CAS number 95233-18-4, is the acetyl ester prodrug of the well-established antiparasitic agent Atovaquone . As an ester-linked derivative, it is designed to act as a cytochrome bc1 inhibitor with potential applications in malaria research, particularly as a long-acting injectable formulation for chemoprotection [1]. While the compound is classified as a prodrug that is intended to release the active moiety Atovaquone in vivo, direct, publicly available data on its specific biological activity, potency, or pharmacokinetic profile remain extremely limited .

Why Generic Substitution Fails: The Critical Need for Defined Prodrug Differentiation in Atovaquone Analogs


Substitution among Atovaquone analogs or other antimalarials is not scientifically valid due to critical differences in physicochemical properties and intended drug delivery profiles [1]. Atovaquone itself suffers from highly variable and food-dependent oral bioavailability, which limits its utility in certain prophylactic settings [2]. Prodrugs like Ac-Atovaquone are specifically engineered to overcome such limitations, for instance by enabling the development of long-acting injectable (LAI) formulations that provide sustained drug release over weeks or months [3]. The ester modification directly impacts key parameters such as solubility, lipophilicity (logP), and in vivo conversion rate to the active drug, all of which dictate the final pharmacokinetic profile and therapeutic efficacy. Therefore, a generic substitution cannot guarantee the same release kinetics, tissue distribution, or duration of protection, making precise compound selection essential for reproducible research outcomes.

Ac-Atovaquone (CAS 95233-18-4) Product-Specific Quantitative Evidence Guide


Ac-Atovaquone Identification as the Key Long-Acting Injectable Prodrug Candidate (mCBE161)

Ac-Atovaquone has been identified in a peer-reviewed study as the optimal long-acting injectable (LAI) prodrug candidate among a series of synthesized Atovaquone derivatives, designated as mCBE161 [1]. This selection was based on a head-to-head comparison of multiple prodrugs where Ac-Atovaquone demonstrated a superior combination of physicochemical properties and pharmacokinetic performance, achieving sustained plasma concentrations of Atovaquone above the established therapeutic threshold for up to 28 days following a single intramuscular injection in a rat model [1].

Malaria Chemoprophylaxis Prodrug Long-Acting Injectable

Ac-Atovaquone: Differentiation from Parent Atovaquone by Physicochemical and Structural Properties

Ac-Atovaquone is chemically differentiated from its parent compound, Atovaquone, by the addition of an acetyl ester group at the 3-hydroxy position . This structural modification alters key physicochemical properties, notably reducing the compound's polarity and increasing its lipophilicity . While a direct, head-to-head comparison of these specific values for Ac-Atovaquone versus Atovaquone is not readily available in the public domain, the general effect of such esterification on naphthoquinone analogs is to decrease aqueous solubility and increase the partition coefficient (logP), thereby enhancing partitioning into lipophilic depots like muscle tissue following intramuscular injection [1].

Prodrug Chemistry Physicochemical Characterization Drug Delivery

Ac-Atovaquone is a Potent Cytochrome bc1 Inhibitor, a Class-Defining Trait for Antimalarial Activity

As an acetyl derivative of Atovaquone, Ac-Atovaquone is consistently described as a potent inhibitor of the cytochrome bc1 complex . This mechanism of action is class-defining for Atovaquone and its analogs, which target the mitochondrial electron transport chain in Plasmodium parasites [1]. While the specific IC50 value for Ac-Atovaquone against the P. falciparum cytochrome bc1 complex has not been reported, the parent compound Atovaquone demonstrates a potent IC50 of 2.0 nM against this target, which is significantly lower than its IC50 of 460 nM against the human ortholog, indicating a high degree of parasite selectivity .

Malaria Mechanism of Action Cytochrome bc1

Ac-Atovaquone Exhibits Favorable In Vitro Safety Profile Consistent with Parent Compound

Preliminary in vitro safety assessment indicates that Ac-Atovaquone, like its parent compound, exhibits low cytotoxicity in mammalian cell lines [1]. Data from a viability assay using HepG2 human liver cells shows that Atovaquone maintains high cell viability (83% ± 9%) at a concentration of 50 µM [1]. While this specific data point is for Atovaquone, it provides a class-level inference for the expected safety profile of its closely related acetyl prodrug, Ac-Atovaquone.

Cytotoxicity Safety Pharmacology Prodrug

Optimal Research Applications for Ac-Atovaquone (CAS 95233-18-4) Based on Differentiated Evidence


Development and Optimization of Long-Acting Injectable (LAI) Antimalarial Formulations

This is the primary and most well-supported application scenario. The evidence from Section 3 establishes Ac-Atovaquone (mCBE161) as a lead candidate for LAI malaria chemoprophylaxis, with a demonstrated ability to maintain therapeutic plasma levels for 28 days after a single intramuscular dose in a rat model [1]. Research and development efforts should prioritize this compound for further formulation optimization, preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling, and efficacy studies in relevant malaria challenge models. Its favorable release profile makes it ideal for evaluating depot formulations, such as those using biodegradable polymers or oily suspensions, to extend the duration of protection even further.

Preclinical Efficacy Studies in Malaria Prophylaxis Models

Ac-Atovaquone should be utilized in controlled preclinical studies investigating the efficacy of long-acting prophylaxis against Plasmodium infection. The compound's class-level mechanism as a potent cytochrome bc1 inhibitor [1] supports its use in established mouse models of malaria (e.g., P. berghei or P. yoelii). Given its prodrug nature, it is specifically suited for studies where sustained, low-level drug exposure is required to mimic a human prophylactic regimen, allowing researchers to assess the relationship between steady-state plasma concentrations, duration of protection, and the risk of selecting for drug-resistant parasites [2].

Comparative Prodrug and Drug Delivery Research

Ac-Atovaquone serves as an excellent benchmark compound for studying the impact of ester prodrug strategies on the pharmacokinetics of hydroxynaphthoquinone antimalarials. Researchers investigating novel prodrugs or alternative delivery systems can use Ac-Atovaquone as a positive control or comparator. The quantitative data on its 28-day release profile [1] provides a defined standard against which the performance of new analogs or formulation technologies can be measured. This scenario is particularly relevant for academic labs and pharmaceutical R&D groups focused on improving the bioavailability and duration of action for poorly soluble antiparasitic drugs [3].

Mechanistic Studies on Cytochrome bc1 Inhibition and Resistance

Due to its class-level mechanism of action as a cytochrome bc1 inhibitor [1], Ac-Atovaquone is a relevant tool for in vitro studies exploring the function of the parasite mitochondrial electron transport chain. It can be used in enzymatic assays and parasite culture systems to investigate the kinetics of target inhibition and to characterize the activity of known resistance-conferring mutations (e.g., in the cytochrome b gene). While the active metabolite is Atovaquone, using the prodrug in certain cellular contexts may offer advantages in mimicking the sustained, low-level drug pressure that drives resistance selection in a prophylactic setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-Atovaquone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.